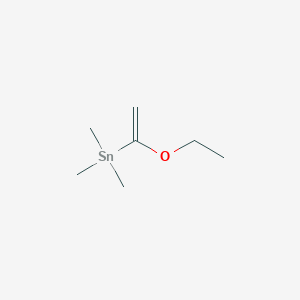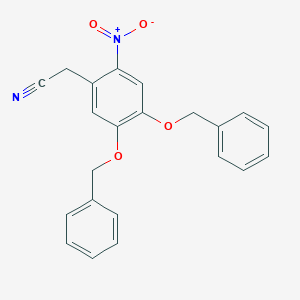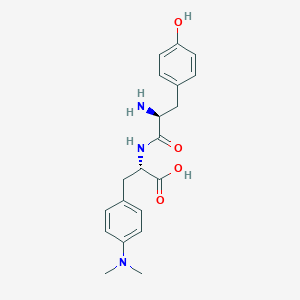
Tyrosine-4'-dimethylaminophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosine-4'-dimethylaminophenylalanine (DMAP) is an amino acid derivative that has been extensively studied for its potential applications in scientific research. DMAP is commonly used as a catalyst in organic synthesis and has also been shown to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Tyrosine-4'-dimethylaminophenylalanine has a wide range of potential applications in scientific research. One of the most common uses of Tyrosine-4'-dimethylaminophenylalanine is as a catalyst in organic synthesis. Tyrosine-4'-dimethylaminophenylalanine has been shown to catalyze a variety of reactions, including acylation, alkylation, and esterification reactions. Tyrosine-4'-dimethylaminophenylalanine is also used as a reagent in the synthesis of peptides and other complex molecules.
Mecanismo De Acción
The mechanism of action of Tyrosine-4'-dimethylaminophenylalanine in organic synthesis is not fully understood, but it is believed to involve the formation of a complex between Tyrosine-4'-dimethylaminophenylalanine and the substrate molecule. This complex then undergoes a series of reactions that lead to the desired product. In terms of its biochemical and physiological effects, Tyrosine-4'-dimethylaminophenylalanine is believed to act as a modulator of neurotransmitter release and to have anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
Tyrosine-4'-dimethylaminophenylalanine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that Tyrosine-4'-dimethylaminophenylalanine can modulate the release of neurotransmitters such as dopamine and serotonin. Tyrosine-4'-dimethylaminophenylalanine has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tyrosine-4'-dimethylaminophenylalanine in lab experiments is its versatility as a catalyst. Tyrosine-4'-dimethylaminophenylalanine can be used in a wide range of reactions and has been shown to exhibit high selectivity and efficiency. However, Tyrosine-4'-dimethylaminophenylalanine can also be difficult to handle and can be toxic in high concentrations. Additionally, Tyrosine-4'-dimethylaminophenylalanine can be expensive and may not be readily available in some labs.
Direcciones Futuras
There are a number of potential future directions for Tyrosine-4'-dimethylaminophenylalanine research. One area of interest is the development of new synthetic methods that use Tyrosine-4'-dimethylaminophenylalanine as a catalyst. Another area of interest is the investigation of Tyrosine-4'-dimethylaminophenylalanine's potential as a therapeutic agent for neurological and inflammatory disorders. Additionally, there is interest in exploring the use of Tyrosine-4'-dimethylaminophenylalanine in the development of new materials with unique properties.
Conclusion:
In conclusion, tyrosine-4'-dimethylaminophenylalanine (Tyrosine-4'-dimethylaminophenylalanine) is a versatile amino acid derivative that has a wide range of potential applications in scientific research. Tyrosine-4'-dimethylaminophenylalanine has been extensively studied for its use as a catalyst in organic synthesis and has also been shown to exhibit a range of biochemical and physiological effects. While there are some limitations to its use, Tyrosine-4'-dimethylaminophenylalanine remains an important tool for researchers in a variety of fields.
Métodos De Síntesis
Tyrosine-4'-dimethylaminophenylalanine can be synthesized using a variety of methods, including the reaction of tyrosine with N,N-dimethylformamide dimethyl acetal and the reaction of tyrosine with dimethylamine. These methods typically involve the use of strong acids or bases and require careful control of reaction conditions to achieve high yields.
Propiedades
Número CAS |
124985-59-7 |
|---|---|
Nombre del producto |
Tyrosine-4'-dimethylaminophenylalanine |
Fórmula molecular |
C20H25N3O4 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[4-(dimethylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C20H25N3O4/c1-23(2)15-7-3-14(4-8-15)12-18(20(26)27)22-19(25)17(21)11-13-5-9-16(24)10-6-13/h3-10,17-18,24H,11-12,21H2,1-2H3,(H,22,25)(H,26,27)/t17-,18-/m0/s1 |
Clave InChI |
WNJJVNYQIJOXFR-ROUUACIJSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Otros números CAS |
124985-59-7 |
Sinónimos |
Tyr-DM-Phe tyrosine-4'-dimethylaminophenylalanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



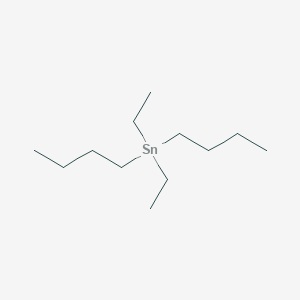
![[2-(Aminomethyl)phenyl]acetic Acid](/img/structure/B56386.png)
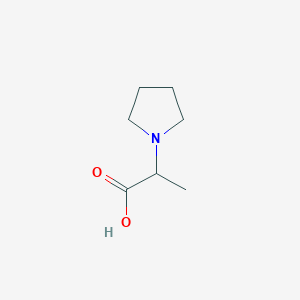



![(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B56397.png)
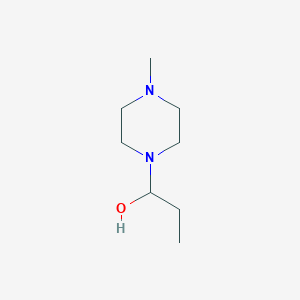
![Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-](/img/structure/B56403.png)
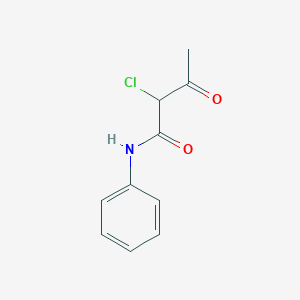
![[(3Ar,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B56409.png)
